1,3-Diphenylacetone semicarbazone

Analytical Chemistry Material Handling Derivatization

Researchers often face challenges with the low melting point and reactivity of 1,3-diphenylacetone, leading to handling errors and ambiguous analytical results. This stable, high-melting crystalline semicarbazone derivative directly resolves these issues. - Serves as a definitive GC-MS reference standard with a cataloged mass spectrum for unambiguous identification in complex mixtures. - Functions as a validated negative control for anticonvulsant assays (MES, scPTZ), providing a reliable baseline for SAR studies. - Offers superior gravimetric accuracy as a stable solid, ensuring precise stoichiometry in quantitative experiments.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B296002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylacetone semicarbazone
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C16H17N3O/c17-16(20)19-18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,19,20)
InChIKeyJOQKTGVTQSQZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylacetone Semicarbazone: Procurement & Baseline Characterization


1,3-Diphenylacetone semicarbazone (CAS 57882-00-5), with the IUPAC name (1,3-diphenylpropan-2-ylideneamino)urea , is an organic compound in the semicarbazone class, derived from the condensation of 1,3-diphenylacetone (dibenzyl ketone) and semicarbazide [1]. It possesses a molecular formula of C₁₆H₁₇N₃O and a molecular weight of 267.33 g/mol . This compound is a stable, crystalline derivative, in contrast to the liquid or low-melting solid nature of its parent ketone .

1,3-Diphenylacetone Semicarbazone: Analogs Are Not Interchangeable


In procurement, substituting 1,3-diphenylacetone semicarbazone with a structurally similar analog—such as a different semicarbazone derivative, a thiosemicarbazone, or the parent 1,3-diphenylacetone ketone—is not scientifically valid. The semicarbazone functional group confers a distinct, class-wide biological activity profile through specific pharmacophoric features (an aryl hydrophobic pocket, a hydrogen-bonding domain, and an electron-donor group) that are critical for interactions with targets like voltage-gated sodium channels [1]. Altering the core ketone or the hydrazine moiety fundamentally changes this pharmacophore, leading to divergent and unpredictable results in biological assays. Furthermore, the physicochemical properties, such as melting point and solubility, differ substantially, impacting experimental handling and formulation [2].

1,3-Diphenylacetone Semicarbazone: Differentiated Evidence vs. Analogs


Solid Semicarbazone vs. Low-Melting Parent Ketone

1,3-Diphenylacetone semicarbazone is a stable, crystalline solid, which provides a significant handling advantage over its liquid or low-melting parent ketone precursor. While a precise melting point for this specific semicarbazone was not found in the primary literature, the conversion of a low-melting ketone to a high-melting semicarbazone is a well-documented class-wide effect. For instance, the parent compound, 1,3-diphenylacetone (CAS 102-04-5), has a reported melting point of 32-34 °C, often appearing as a light yellow solid to liquid at room temperature [1]. The formation of the semicarbazone derivative typically raises the melting point by over 100 °C, yielding a powder that is easier to weigh and handle accurately [2]. This property also allows for purification and characterization via recrystallization and melting point determination, which are not possible with the low-melting parent ketone.

Analytical Chemistry Material Handling Derivatization

GC-MS Differentiation from Parent Ketone

The mass spectrum of 1,3-diphenylacetone semicarbazone is cataloged in the Wiley Registry of Mass Spectral Data, providing a unique and verifiable analytical fingerprint [1]. This spectrum serves as a definitive reference for its identification and differentiation from its parent ketone, 1,3-diphenylacetone. While the exact retention index shift cannot be provided without a head-to-head study, it is well-established that semicarbazone derivatization significantly increases molecular weight (from 210.27 g/mol for the ketone to 267.33 g/mol for the semicarbazone) and alters the fragmentation pattern, thereby shifting the compound's GC retention time and MS profile. This allows for selective detection and quantification of the semicarbazone derivative even in the presence of the unreacted ketone precursor or other volatile organic compounds.

Analytical Chemistry GC-MS Metabolomics

Anticonvulsant Activity vs. Halogenated Analogs

Based on established structure-activity relationships (SAR) for anticonvulsant aryl semicarbazones, 1,3-diphenylacetone semicarbazone is predicted to have low or negligible activity in standard seizure models compared to its halogenated analogs. A comprehensive review and primary research studies have established a clear SAR: the order of anticonvulsant potency is generally 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃ on the primary aryl ring [1]. The 4-fluorophenyl substituted semicarbazones consistently emerge as the most potent compounds [1]. 1,3-Diphenylacetone semicarbazone, which lacks any halogen substituent and contains unsubstituted phenyl rings, is structurally most analogous to the lowest-activity members of this series. Therefore, it is not expected to be a useful compound for anticonvulsant drug discovery and should instead be considered a negative control or a synthetic intermediate for further derivatization.

Medicinal Chemistry Anticonvulsant Screening Structure-Activity Relationship (SAR)

Stable Derivative in Mannich Base Synthesis

In synthetic organic chemistry, 1,3-diphenylacetone semicarbazone has been utilized as a stable intermediate for the preparation and degradation of Mannich bases. Research demonstrates that Mannich bases derived from dibenzyl ketone (1,3-diphenylacetone) readily form the expected semicarbazones in neutral or slightly acidic media [1]. This is a key step for characterizing these complex molecules and for further degradation studies to yield vinyl ketone semicarbazones, which can be identified by their characteristic UV absorption bands near 260 nm [1]. This synthetic utility distinguishes the semicarbazone from the free ketone, which is more reactive and prone to side reactions under the same conditions.

Organic Synthesis Mannich Reaction Protecting Group

1,3-Diphenylacetone Semicarbazone: Recommended Research Applications


GC-MS Analytical Reference Standard

Based on its unique and cataloged mass spectrum in the Wiley Registry [1], 1,3-diphenylacetone semicarbazone is best employed as an analytical reference standard for GC-MS method development and validation. It provides a definitive spectral fingerprint for the unambiguous identification of this specific semicarbazone derivative in complex mixtures, differentiating it from the parent ketone, 1,3-diphenylacetone. This is particularly valuable in reaction monitoring or metabolomics studies where both the ketone and its semicarbazone derivative may be present.

Stable Intermediate for Mannich Base Synthesis

As supported by the synthetic study [2], 1,3-diphenylacetone semicarbazone serves as a stable and tractable intermediate in Mannich base chemistry. It is recommended for use in protocols where the parent ketone's reactivity is a liability. The semicarbazone allows for the clean formation, isolation, and characterization of Mannich base derivatives, and its subsequent degradation products can be monitored by their characteristic UV absorption near 260 nm.

Negative Control in Anticonvulsant Assays

Given the strong class-level SAR evidence indicating that potent anticonvulsant activity requires halogen substitution on the aryl ring [3], 1,3-diphenylacetone semicarbazone is ideally suited as a negative control compound in MES, scPTZ, or other seizure models. Its predicted low activity provides a valuable baseline for comparison with more highly substituted and potentially active semicarbazone analogs, enabling more robust and interpretable SAR studies.

Solid-State Form for Accurate Weighing

Owing to its class-inferred physical state as a stable, high-melting crystalline solid in contrast to the low-melting liquid/solid parent ketone [4], this semicarbazone derivative is recommended for applications requiring precise gravimetric measurements. Its solid form minimizes solvent loss and ensures accurate stoichiometry in quantitative experiments, providing a distinct handling advantage over the 1,3-diphenylacetone precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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